molecular formula C9H13NO B1266424 2-Butoxypyridine CAS No. 27361-16-6

2-Butoxypyridine

Cat. No. B1266424
CAS RN: 27361-16-6
M. Wt: 151.21 g/mol
InChI Key: OFLSKXBALZCMCX-UHFFFAOYSA-N
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Patent
US05380862

Procedure details

Into a solution of 55 g (1,38 mole) of sodium hydroxide in 245 g of n-butanol heated to 100° C., were added dropwise over four hours 113.5 g (1 mole) of 2-chloropyridine and the mixture was stirred for about 15 hours at this temperature, then heated for 2 hours at reflux (ca. 112° C.). After cooling, precipitated sodium chloride was removed by filtering and the residue was washed with about 500 ml of n-butanol. The combined filtrates were distilled in vacuum and the first fraction to distill was a butanol-water azeotrope, then followed n-butanol and a 2-chloropyridine/n-butanol intermediate run. 2-butoxypyridine distilled last at 75° C. at 10 Torr as a colorless liquid to obtain 108 g (72%) of 2-butoxypyridine with a purity of >98%.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
245 g
Type
solvent
Reaction Step One
Quantity
113.5 g
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].Cl[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1>C(O)CCC>[CH2:6]([O:1][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)[CH2:7][CH2:8][CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
245 g
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
113.5 g
Type
reactant
Smiles
ClC1=NC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
112 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for about 15 hours at this temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
precipitated sodium chloride
CUSTOM
Type
CUSTOM
Details
was removed
FILTRATION
Type
FILTRATION
Details
by filtering
WASH
Type
WASH
Details
the residue was washed with about 500 ml of n-butanol
DISTILLATION
Type
DISTILLATION
Details
The combined filtrates were distilled in vacuum
DISTILLATION
Type
DISTILLATION
Details
the first fraction to distill

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(CCC)OC1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 108 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 142.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.